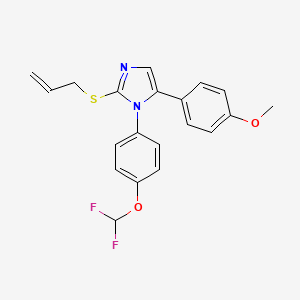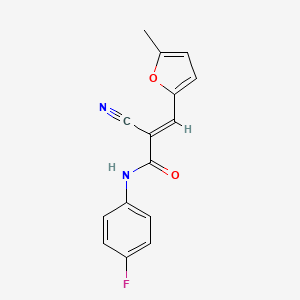![molecular formula C22H35N3O2 B2624044 N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1788561-31-8](/img/structure/B2624044.png)
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: is a complex organic compound that features a bipiperidine core with a tert-butylphenyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to attach the bipiperidine and methoxy groups .
Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of complex organic compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipiperidines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The bipiperidine core provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the bipiperidine and methoxy groups.
4,4’-Di-tert-butylbiphenyl: Contains a biphenyl core with tert-butyl groups but lacks the bipiperidine and methoxy functionalities.
Uniqueness: N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bipiperidine core, along with the tert-butyl and methoxy groups, allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDQTFBGVKFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2623961.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)
![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)



![Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2623968.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2623971.png)
![2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2623973.png)

![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)



